2-(1-Bicyclo[1.1.1]pentanyl)acetamide
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Overview
Description
2-(1-Bicyclo[1.1.1]pentanyl)acetamide is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is characterized by a bicyclo[111]pentane core structure, which is known for its unique three-dimensional shape and strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide typically involves the reaction of bicyclo[1.1.1]pentane derivatives with acetamide precursors. One common method includes the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to introduce the acetamide functional group. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(1-Bicyclo[1.1.1]pentanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its ability to mimic certain bioactive molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s strained ring system and unique three-dimensional shape allow it to fit into binding sites of enzymes and receptors, potentially modulating their activity. This makes it a promising candidate for drug development, as it can interact with biological targets in ways that traditional flat molecules cannot .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide, known for its strained ring system.
Adamantane: Another polycyclic hydrocarbon with a similar three-dimensional structure, used in various applications including drug development.
Uniqueness
This compound stands out due to its combination of the bicyclo[1.1.1]pentane core and the acetamide functional group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFBLUCKSNRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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